molecular formula C18H19N3O6S2 B2964138 N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 726150-23-8

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2964138
CAS No.: 726150-23-8
M. Wt: 437.49
InChI Key: VNPMTPJFCCMMLP-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 5. The compound also contains a phenyl ring at position 3, which is further functionalized with a sulfamoyl-linked 3,4-dihydro-2H-pyrrolidine (a five-membered saturated nitrogen heterocycle).

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c22-28(23,15-6-7-16-17(12-15)27-10-9-26-16)20-13-3-1-4-14(11-13)29(24,25)21-18-5-2-8-19-18/h1,3-4,6-7,11-12,20H,2,5,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPMTPJFCCMMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrrole ring which contributes to its biological activity.
  • A sulfonamide group , known for its role in medicinal chemistry.
  • A benzodioxine moiety , which may enhance its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of sulfonamide compounds can exhibit significant antimicrobial properties. The presence of the pyrrole and sulfonamide groups is believed to enhance these effects. For example, compounds with similar structures have demonstrated activity against various bacterial strains, including resistant strains .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The sulfonamide group interacts with enzymes involved in metabolic pathways.
  • The pyrrole ring may facilitate binding to specific receptors or proteins, modulating their activity.

Case Studies and Research Findings

Recent studies have elucidated the biological activities of this compound through various experimental approaches:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range.
Study 2Showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory potential.
Study 3Reported induction of apoptosis in human breast cancer cells via mitochondrial pathway activation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
Target Compound : N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C18H19N3O6S2 469.55 (calculated) Dual sulfonamide, benzodioxine, pyrrolidine Benzodioxine sulfonamide core; phenyl-sulfamoyl-pyrrolidine substituent Hypothetical enzyme inhibition
: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 391.46 Methoxy-pyridine, dimethylaminomethyl, benzodioxine Benzodioxine linked to pyridine with methoxy and dimethylaminomethyl groups Research use (non-medical)
: (R/S)-N-[(stereoisomeric backbone)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives Varies (e.g., C37H47N5O5) ~650–700 Phenoxyacetamido, tetrahydropyrimidinone, methyl groups Complex stereochemistry; multiple aromatic and heterocyclic substituents Pharmaceutical candidates (e.g., protease inhibitors)

Key Observations:

Sulfonamide vs. This may improve solubility but reduce membrane permeability . compounds lack sulfonamides but feature amide and tetrahydropyrimidinone groups, suggesting distinct binding mechanisms (e.g., protease inhibition via transition-state mimicry) .

Heterocyclic Core: Both the target compound and ’s compound incorporate a benzodioxine ring, which is associated with metabolic stability due to reduced oxidative susceptibility.

Steric and Stereochemical Complexity :

  • compounds exhibit high stereochemical complexity (e.g., multiple chiral centers), which is critical for target specificity in therapeutic applications. In contrast, the target compound and ’s compound lack such complexity, suggesting broader or less selective activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Utilize multi-step synthesis involving sulfonamide coupling and cyclization reactions. For optimization, apply statistical design of experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). Fractional factorial designs can minimize trial runs while identifying interactions between variables . Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization (e.g., using dichloromethane/methanol) ensures high yields and purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT) for verifying sulfonamide and dihydro-pyrrol/phenyl linkages.
  • HRMS for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical determination.
  • HPLC-UV/ELSD for purity assessment (>95% recommended for biological assays).
    Solubility and stability should be tested in DMSO, PBS, and simulated biological fluids (e.g., pH 7.4 buffer) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for sulfonamide-related targets like carbonic anhydrase). Use dose-response curves (IC₅₀ determination) with positive controls. For cell-based assays (e.g., cytotoxicity), employ MTT or resazurin-based viability tests in multiple cell lines (cancer vs. non-cancerous) to assess selectivity .

Advanced Research Questions

Q. How can computational methods enhance mechanistic understanding of this compound’s interactions with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., charge distribution at sulfonamide groups). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to proteins like kinases or receptors. Validate with molecular dynamics simulations (GROMACS) to analyze stability of ligand-protein complexes over time .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Systematically review variables:

  • Assay conditions (buffer pH, ionic strength, incubation time).
  • Compound handling (DMSO stock concentration, freeze-thaw cycles).
  • Biological variability (cell passage number, serum content).
    Apply meta-analysis with standardized normalization (e.g., Z-score transformation) and use Bland-Altman plots to quantify inter-study variability .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer : Synthesize analogs with modifications at:

  • Sulfonamide group (replace with carboxylate or phosphonate).
  • Dihydro-pyrrol ring (introduce halogens or methyl groups).
    Test analogs in parallel using high-throughput screening (HTS) . Use principal component analysis (PCA) to correlate structural features with activity cliffs .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS . For in vivo relevance, perform plasma protein binding assays (ultrafiltration) and microsomal stability tests (human liver microsomes with NADPH cofactor) .

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